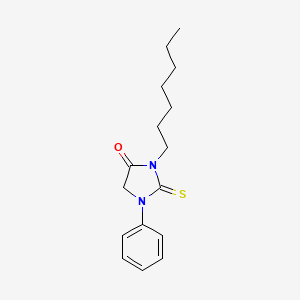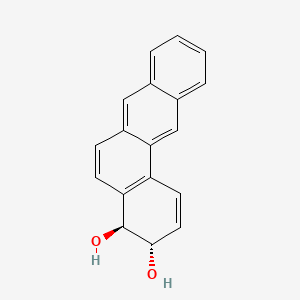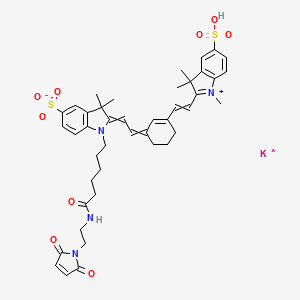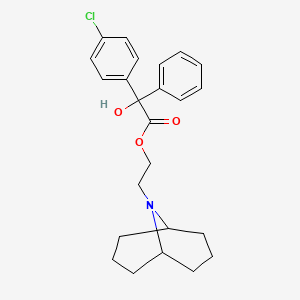
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a hydroxyethyl group and a p-chlorobenzilate moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclic amine core, followed by the introduction of the hydroxyethyl group and the p-chlorobenzilate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
化学反応の分析
Types of Reactions
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the bicyclic amine core or the p-chlorobenzilate moiety.
Substitution: The chlorine atom in the p-chlorobenzilate moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or acids, while substitution of the chlorine atom can introduce various functional groups.
科学的研究の応用
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate involves its interaction with specific molecular targets. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate include other bicyclic amines and derivatives of p-chlorobenzilate. Examples include:
- 9-Azabicyclo(3.3.1)nonane derivatives
- Hydroxyethyl-substituted amines
- p-Chlorobenzilate analogs
Uniqueness
What sets 9-(2-Hydroxyethyl)-9-azabicyclo(331)nonane p-chlorobenzilate apart from similar compounds is its unique combination of structural features, which may confer distinct biological activities or chemical reactivity
特性
CAS番号 |
6606-07-1 |
|---|---|
分子式 |
C24H28ClNO3 |
分子量 |
413.9 g/mol |
IUPAC名 |
2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C24H28ClNO3/c25-20-14-12-19(13-15-20)24(28,18-6-2-1-3-7-18)23(27)29-17-16-26-21-8-4-9-22(26)11-5-10-21/h1-3,6-7,12-15,21-22,28H,4-5,8-11,16-17H2 |
InChIキー |
KFHGBFSJTGAPMS-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCCC(C1)N2CCOC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


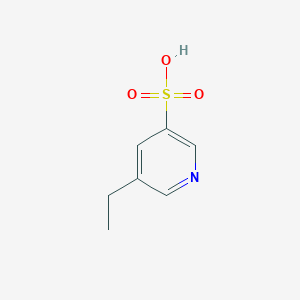
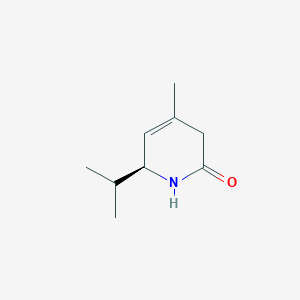
![Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate](/img/structure/B13788106.png)
![benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B13788116.png)

